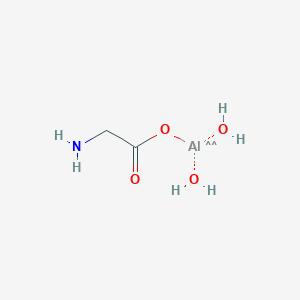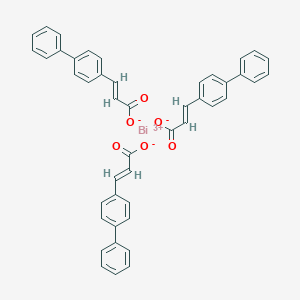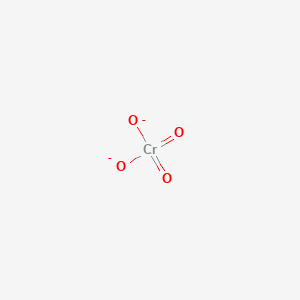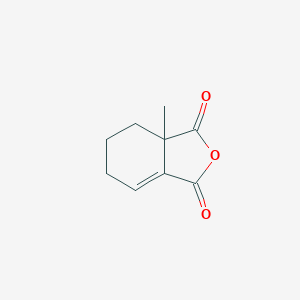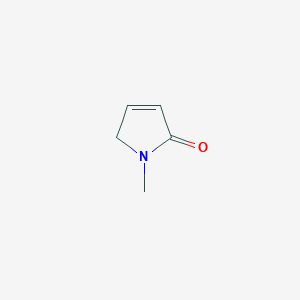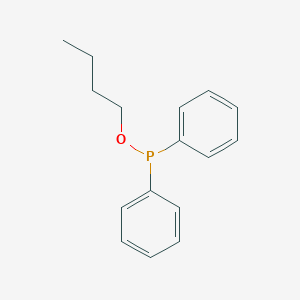
Butyl diphenylphosphinite
Overview
Description
Butyl diphenylphosphinite is an organophosphorus compound with the molecular formula C16H19OP. It is a phosphinite ester, characterized by the presence of a phosphorus atom bonded to two phenyl groups and a butyl group through an oxygen atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl diphenylphosphinite can be synthesized through the reaction of diphenylphosphine with butanol in the presence of a base. The reaction typically involves the following steps:
Preparation of Diphenylphosphine: Diphenylphosphine is prepared by reducing triphenylphosphine with lithium to form lithium diphenylphosphide, which is then protonated to yield diphenylphosphine.
Formation of this compound: Diphenylphosphine reacts with butanol in the presence of a base such as sodium hydride or potassium tert-butoxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: Butyl diphenylphosphinite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyl diphenylphosphine oxide.
Substitution: It can participate in substitution reactions where the butyl group is replaced by other alkyl or aryl groups.
Addition: It can add to carbon-heteroatom double bonds, such as carbonyl compounds, to form phosphine oxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or aryl halides are used in the presence of a base.
Addition: The reaction with carbonyl compounds typically requires acidic or basic conditions.
Major Products Formed:
Oxidation: Butyl diphenylphosphine oxide.
Substitution: Various alkyl or aryl diphenylphosphinites.
Addition: Phosphine oxides with different substituents.
Scientific Research Applications
Butyl diphenylphosphinite has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It is used in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of butyl diphenylphosphinite involves its ability to act as a nucleophile, participating in various chemical reactions. The phosphorus atom in the compound can form bonds with electrophilic centers, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis and coordination chemistry .
Comparison with Similar Compounds
Diphenylphosphine: An organophosphorus compound with similar reactivity but without the butyl group.
Diphenylphosphine oxide: The oxidized form of diphenylphosphine.
Butyl diphenylphosphine oxide: The oxidized form of butyl diphenylphosphinite.
Uniqueness: this compound is unique due to the presence of the butyl group, which imparts different chemical properties compared to diphenylphosphine. The butyl group can influence the compound’s reactivity, solubility, and steric effects, making it suitable for specific applications in chemical synthesis and research .
Properties
IUPAC Name |
butoxy(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19OP/c1-2-3-14-17-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUAFIWZWXGPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158197 | |
| Record name | Butyl diphenylphosphinite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13360-94-6 | |
| Record name | Butyl P,P-diphenylphosphinite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13360-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl diphenylphosphinite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl diphenylphosphinite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl diphenylphosphinite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL DIPHENYLPHOSPHINITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TE6F2H4RF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does butyl diphenylphosphinite contribute to the synthesis of optically pure alkyl halides?
A1: Research demonstrates that this compound plays a crucial role as an intermediate in the stereospecific synthesis of optically active 2-halobutanes []. Specifically, (+)-tri-s-butyl phosphite, derived from this compound, reacts with hydrogen halides (HCl, HBr) to produce optically pure 2-chloro- and 2-bromobutane with minimal loss of enantiomeric purity []. This suggests that the reaction proceeds with a high degree of stereochemical control, making it valuable for preparing enantiomerically pure compounds.
Q2: What role does this compound play in the formation of platinum(II) complexes?
A2: this compound acts as a starting material in the synthesis of hydrido-platinum(II) complexes []. Solvolysis of zerovalent platinum complexes containing this compound in aqueous ethanol leads to the formation of these complexes []. For instance, using n-butyl diphenylphosphinite yields a compound with the stoichiometry PtH(OPPh2)(HOPPh2)(BunOPPh2) []. This highlights the versatility of this compound as a ligand in organometallic chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


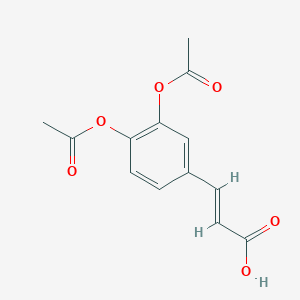

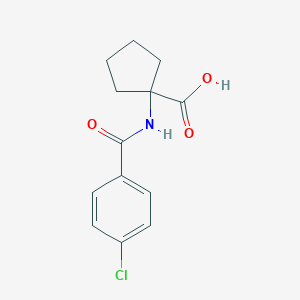
![5,5,9,9-Tetrabutyl-7-[(tributylstannyl)oxy]-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide](/img/structure/B82750.png)
![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
